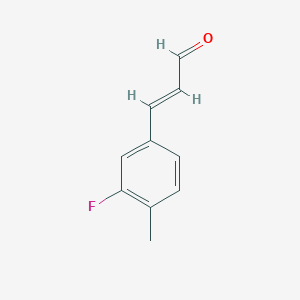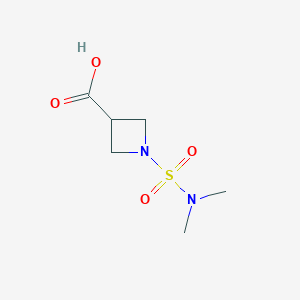
1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C6H12N2O4S and a molecular weight of 208.24 g/mol This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of azetidine derivatives. One common method involves the base-promoted cyclization of dibromo amino esters to yield azetidines . The dimethylsulfamoyl group can be introduced through sulfonylation reactions using dimethylsulfamoyl chloride under appropriate conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Ring-opening reactions: Due to the strain in the azetidine ring, it is susceptible to ring-opening reactions under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can mimic the structure of natural amino acids, allowing it to interact with enzymes and receptors in biological systems. The dimethylsulfamoyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylsulfamoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group, but without the dimethylsulfamoyl group.
3-Azetidinecarboxylic acid: Similar to the compound but lacks the dimethylsulfamoyl group.
N-Methylazetidine-3-carboxylic acid: Contains a methyl group instead of the dimethylsulfamoyl group.
The presence of the dimethylsulfamoyl group in 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid makes it unique, providing enhanced chemical stability and potential for diverse applications .
Eigenschaften
Molekularformel |
C6H12N2O4S |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
1-(dimethylsulfamoyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
DHCXUFSJVYUONO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)N1CC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


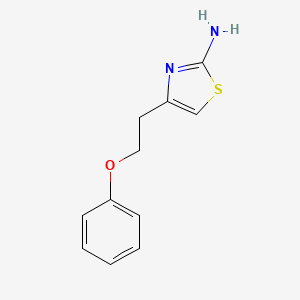

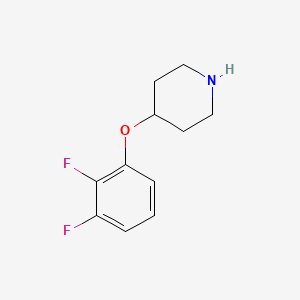
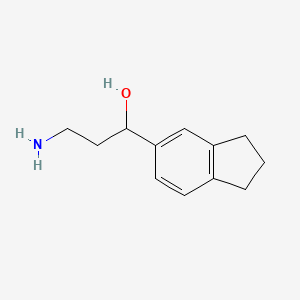
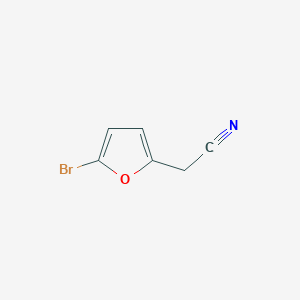
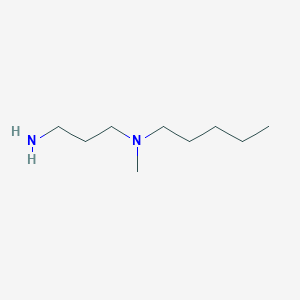
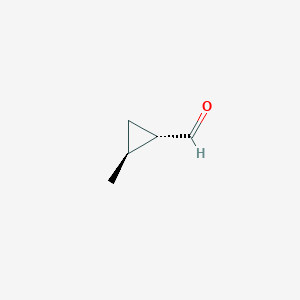
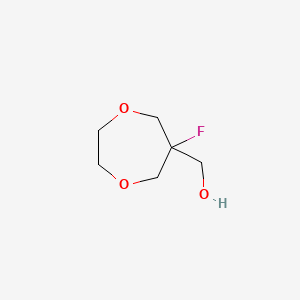
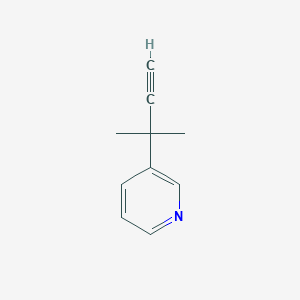


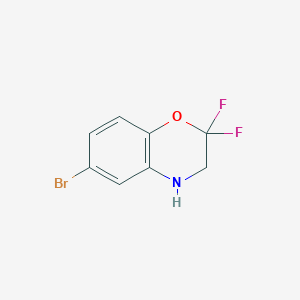
![5-Bromo-3-[(methylamino)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13591510.png)
